

# A Technical Guide to the Regioselective Nitration of 3,5-Dibromopyridine-N-Oxide

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-nitropyridine-n-oxide

Cat. No.: B1596840

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regioselective nitration of 3,5-dibromopyridine-N-oxide, a key transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document details the synthetic pathway, experimental protocols, and mechanistic considerations, presenting quantitative data in a structured format for ease of comparison.

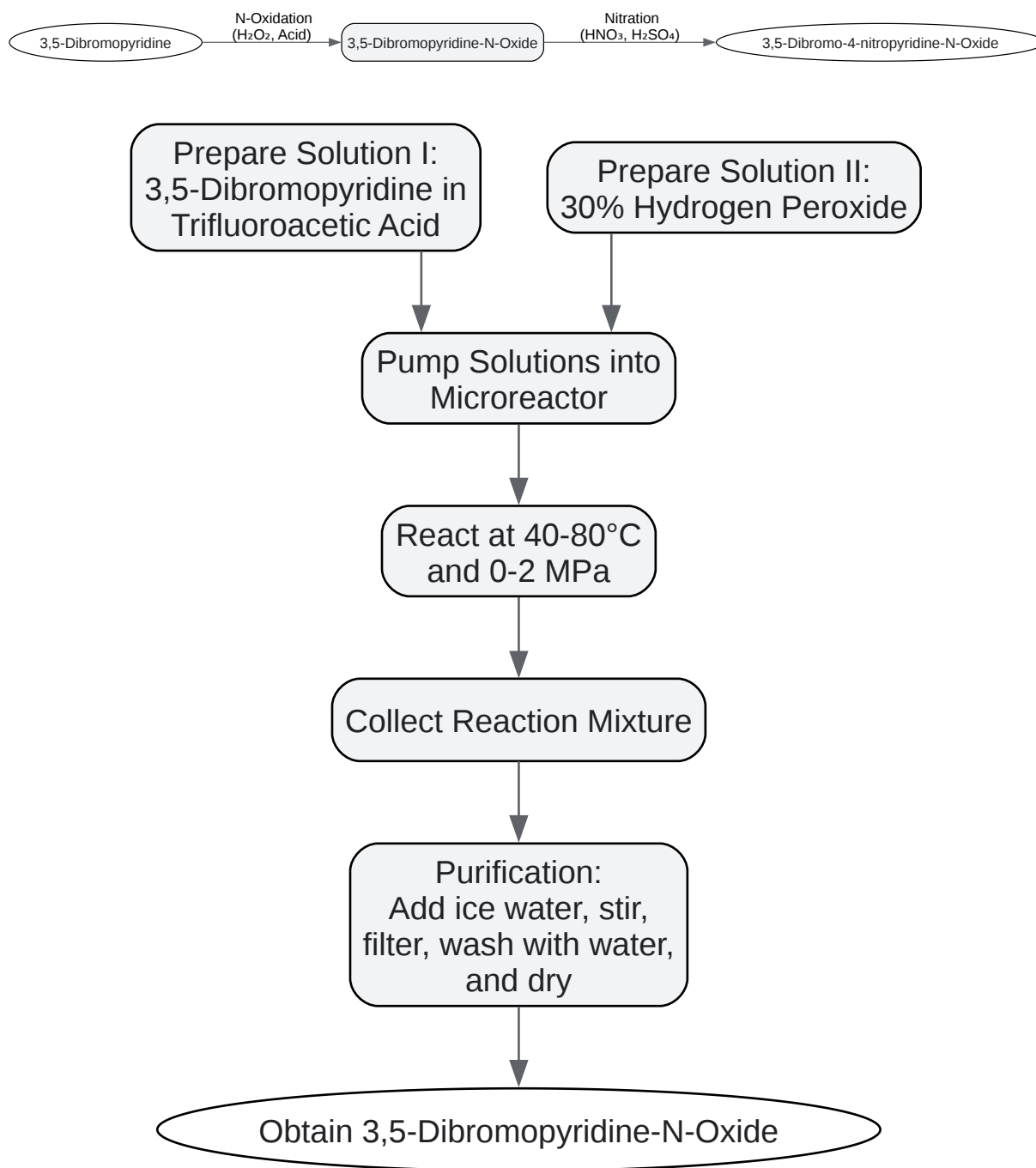
## Introduction

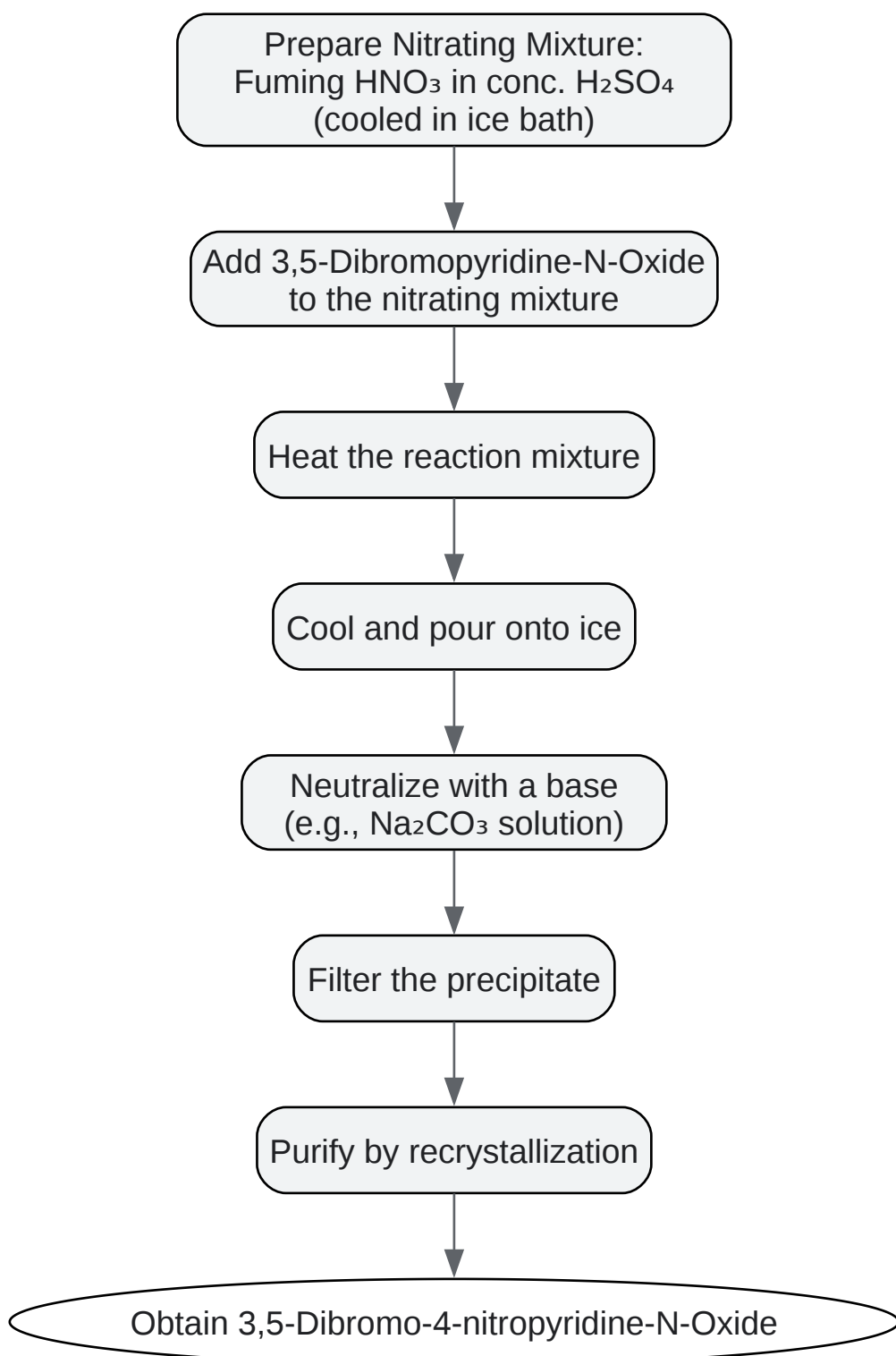
Substituted pyridine-N-oxides are pivotal intermediates in organic synthesis, offering unique reactivity patterns compared to their parent pyridine counterparts. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The regioselective introduction of a nitro group onto the 3,5-dibromopyridine-N-oxide scaffold yields **3,5-dibromo-4-nitropyridine-N-oxide**, a versatile building block for further chemical modifications. The presence of the nitro group, a strong electron-withdrawing group, facilitates subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

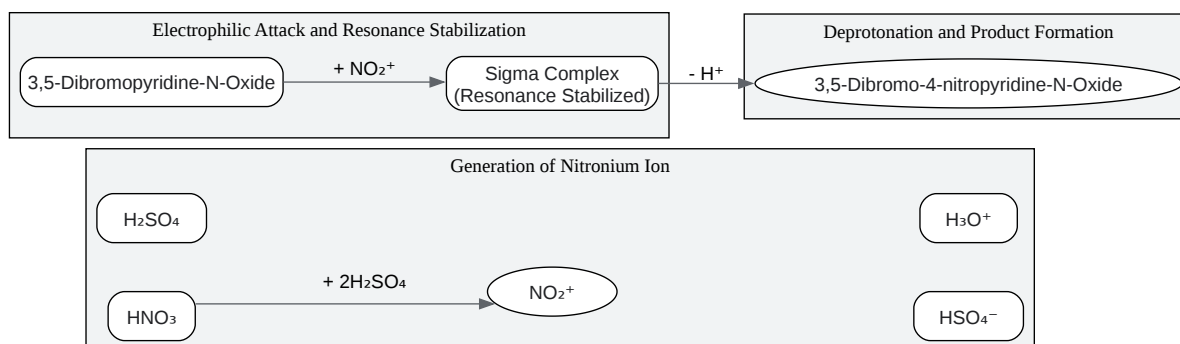
## Synthetic Pathway

The synthesis of **3,5-dibromo-4-nitropyridine-N-oxide** is a two-step process commencing with the N-oxidation of 3,5-dibromopyridine, followed by the regioselective nitration of the

resulting N-oxide.







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